Trimethylsilyl (1E)-N-acetylethanimidate
Description
Trimethylsilyl (1E)-N-acetylethanimidate, also known as N,O-Bis(trimethylsilyl)acetamide (BSA), is a silylating agent widely used in organic synthesis and analytical chemistry. Its chemical formula is C₈H₂₁NOSi₂, with a molecular weight of 203.43 g/mol and a CAS registry number of 10416-59-8 . The IUPAC name, Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester, reflects its structure: two trimethylsilyl (TMS) groups attached to an acetimidate backbone. This compound is characterized by its role in derivatizing polar functional groups (e.g., hydroxyls, amines) to enhance volatility for gas chromatography (GC) or mass spectrometry (MS) analysis .
BSA’s stability and reactivity are attributed to its dual TMS groups, which facilitate nucleophilic substitution reactions. It is commercially available under synonyms such as Dynasylan BSA and N-(trimethylsilyl)acetamide trimethylsilyl ester .
Properties
CAS No. |
85096-00-0 |
|---|---|
Molecular Formula |
C7H15NO2Si |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
trimethylsilyl N-acetylethanimidate |
InChI |
InChI=1S/C7H15NO2Si/c1-6(9)8-7(2)10-11(3,4)5/h1-5H3 |
InChI Key |
YIXHFUKCINSEII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trimethylsilyl (1E)-N-acetylethanimidate typically involves the reaction of trimethylsilyl chloride with N-acetylethanimidate under anhydrous conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl (1E)-N-acetylethanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like fluoride ions (from sources such as tetrabutylammonium fluoride) are used to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes .
Scientific Research Applications
Trimethylsilyl (1E)-N-acetylethanimidate has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl (1E)-N-acetylethanimidate involves the formation of a stable trimethylsilyl ether or amine. This protects the original functional group by removing labile protons and decreasing the basicity of the heteroatom. The trimethylsilyl group can be removed under acidic conditions or by using fluoride ions, regenerating the original functional group .
Comparison with Similar Compounds
Trimethylsilyl (1E)-N-acetylethanimidate (BSA)
Trimethylsilyl N-(Trimethylsilyl)acetimidate ()
- Structure : Similar to BSA but with an additional TMS group.
- Safety : Shares stringent handling protocols with BSA, emphasizing use in authorized facilities .
Reactivity and Performance
BSA’s dual TMS groups make it less reactive than stronger silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which contains electron-withdrawing trifluoromethyl groups. However, BSA is preferred for mild derivatization conditions, reducing side reactions . In contrast, TMS ethers () are less versatile, primarily targeting hydroxyl groups .
Data Table: Comparative Properties
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